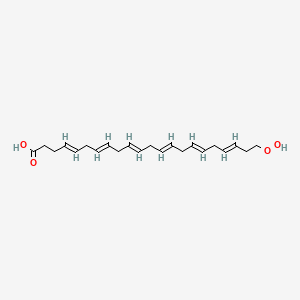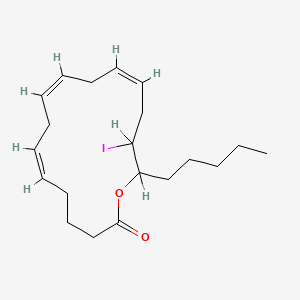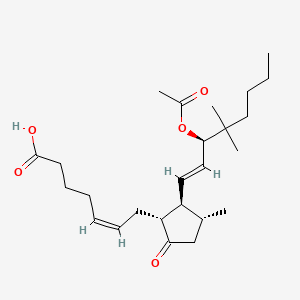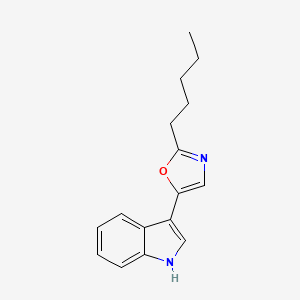
1H-Indole, 3-(2-pentyl-5-oxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-(2-pentyl-5-oxazolyl)- is a natural product found in Pseudomonas syringae and Pseudomonas coronafaciens with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Synthesis
1H-Indole, 3-(2-pentyl-5-oxazolyl) derivatives, such as pimprinine and streptochlorin, are found in marine microorganisms and exhibit diverse biological activities. They have significant potential in medicine and pesticide research. Synthesis methods for these compounds primarily focus on constructing the indole and oxazole rings. The diverse biological activities of these compounds indicate their potential as a dominant active structure in future applications (Shi Zhan et al., 2020).
Chemical Characterization and Structure Analysis
The chemical characterization and structure of similar indole derivatives have been extensively studied using various techniques like liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds in various fields (N. Uchiyama et al., 2012).
Synthesis and Characterization
Efforts in synthesizing and characterizing compounds with 1H-indole structure, including those with oxazole rings, have been significant. These studies focus on different synthetic routes and characterization methods, shedding light on the potential for further development and application of these compounds in various scientific fields (K. Sweidan et al., 2019).
Applications in Organic Chemistry and Medicine
The derivatives of 1H-indole, including those with oxazolyl groups, are important in organic chemistry and medicine. They are used in the synthesis of various compounds, indicating their versatility and potential in drug development and other chemical applications (S. M. Gomha et al., 2011).
Eigenschaften
CAS-Nummer |
326494-56-8 |
|---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
5-(1H-indol-3-yl)-2-pentyl-1,3-oxazole |
InChI |
InChI=1S/C16H18N2O/c1-2-3-4-9-16-18-11-15(19-16)13-10-17-14-8-6-5-7-12(13)14/h5-8,10-11,17H,2-4,9H2,1H3 |
InChI-Schlüssel |
QWBQGSICTTZLHY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CCCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
Synonyme |
2-n-pentyl-5-(3-indolyl)oxazole labradorin 2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



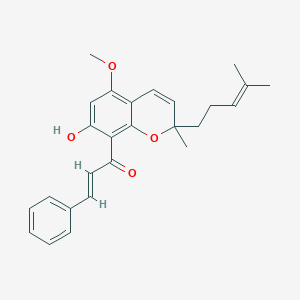

![(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide](/img/structure/B1240230.png)


![(1R,4S,4'Z,5'S,6R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1240237.png)
![[(3S,3'R,4'R)-5'-[(2S,3R,4S,5R)-6-[[(2E,4E,6E)-deca-2,4,6-trienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E,12E)-7-hydroxyhexadeca-2,4,8,10,12-pentaenoate](/img/structure/B1240239.png)



![(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B1240246.png)
